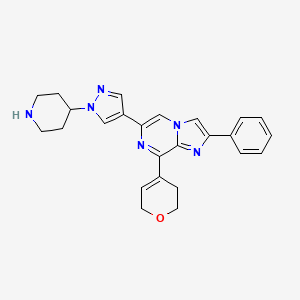

YL-939

Description

BenchChem offers high-quality YL-939 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about YL-939 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H26N6O |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-piperidin-4-ylpyrazol-4-yl)imidazo[1,2-a]pyrazine |

InChI |

InChI=1S/C25H26N6O/c1-2-4-18(5-3-1)22-16-30-17-23(20-14-27-31(15-20)21-6-10-26-11-7-21)28-24(25(30)29-22)19-8-12-32-13-9-19/h1-5,8,14-17,21,26H,6-7,9-13H2 |

InChI Key |

CQPPSOHBTWZQRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)C3=CN4C=C(N=C4C(=N3)C5=CCOCC5)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of YL-939

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of YL-939, a novel small molecule inhibitor of ferroptosis. The information is based on preclinical research and is intended for a scientific audience.

Introduction to YL-939

YL-939 is a recently identified small molecule that acts as a non-classical inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike many existing ferroptosis inhibitors that function as antioxidants or iron chelators, YL-939 operates through a distinct mechanism.[1][2][3][4][5] This unique mode of action presents a promising new therapeutic strategy for diseases where ferroptosis is implicated, such as acute liver injury.[1][2][5]

Core Mechanism of Action: The PHB2/Ferritin/Iron Axis

The primary mechanism of action of YL-939 revolves around its direct interaction with Prohibitin 2 (PHB2), a multifunctional protein.[1][4] Chemical proteomics studies have unequivocally identified PHB2 as the direct binding target of YL-939.[1][2]

The binding of YL-939 to PHB2 initiates a signaling cascade that ultimately leads to the upregulation of ferritin, a key intracellular iron storage protein.[1][3][4] This increase in ferritin expression enhances the cell's capacity to store iron, thereby reducing the levels of labile iron within the cell. By sequestering free iron, YL-939 diminishes the iron-dependent lipid peroxidation that is the hallmark of ferroptosis, thus rendering cells more resistant to this form of cell death.[1][3][4] This newly identified pathway is referred to as the PHB2/ferritin/iron axis.[1][2][5]

Below is a diagram illustrating the signaling pathway of YL-939.

Specificity of YL-939

YL-939 has been demonstrated to be a specific inhibitor of ferroptosis.[1] Experimental evidence shows that it does not inhibit other major forms of programmed cell death, including apoptosis, necroptosis, pyroptosis, and cuprotosis.[1] This specificity is crucial for its potential as a targeted therapeutic agent, as it minimizes off-target effects on other essential cellular processes.

The logical relationship of YL-939's specific inhibitory action is depicted in the following diagram.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of YL-939.

Table 1: Binding Affinity and Target Engagement of YL-939 with PHB2

| Assay Type | Parameter | Value |

| Surface Plasmon Resonance (SPR) | Binding to PHB21-194 | Yes |

| Differential Scanning Fluorimetry (DSF) | Binding to PHB21-194 | Yes |

Table 2: Cellular Activity of YL-939 in Ferroptosis Models

| Cell Line | Inducer | Assay | Endpoint | Result |

| ES-2 | Erastin | Cell Viability | Protection | Dose-dependent protection |

| HT1080 | Erastin | Cell Viability | Protection | Dose-dependent protection |

| A549 | Bortezomib | Cell Viability | Apoptosis Inhibition | No significant effect |

| HT29 | TNFα/Smac-mimetic/Z-VAD-FMK | Cell Viability | Necroptosis Inhibition | No significant effect |

| - | PMA/LPS/Nigericin | Cell Viability | Pyroptosis Inhibition | No significant effect |

| - | Elesclomol/CuCl2 | Cell Viability | Cuprotosis Inhibition | No significant effect |

Table 3: Effect of YL-939 on Gene and Protein Expression

| Treatment | Target | Assay | Change |

| YL-939 | Ferritin Protein | Western Blot | Increased (Concentration-dependent) |

| YL-939 | FTH1 mRNA | qRT-PCR | Increased |

| YL-939 | FTL mRNA | qRT-PCR | Increased |

| YL-939 | NCOA4 Protein | Western Blot | Increased (Concentration-dependent) |

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of YL-939 are described below.

5.1. Target Identification by Chemical Proteomics

-

Objective: To identify the direct cellular binding partner of YL-939.

-

Methodology: An affinity-based proteome profiling approach was employed. This likely involved synthesizing a derivative of YL-939 with a reactive group and a reporter tag (e.g., biotin). This probe would then be incubated with cell lysates to allow for covalent binding to its target protein. The protein-probe complexes would be enriched using affinity purification (e.g., streptavidin beads), followed by separation by SDS-PAGE. The protein band of interest would be excised, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry for protein identification.

5.2. Surface Plasmon Resonance (SPR)

-

Objective: To confirm the direct binding of YL-939 to recombinant PHB2 protein.

-

Methodology: Recombinant PHB2 protein (specifically the 1-194 amino acid fragment) would be immobilized on a sensor chip. A series of concentrations of YL-939 would then be flowed over the chip surface. The binding events are detected in real-time by measuring changes in the refractive index at the surface, reported in response units (RU). This allows for the characterization of the binding kinetics (association and dissociation rates) and affinity.[1]

5.3. Differential Scanning Fluorimetry (DSF)

-

Objective: To validate the interaction between YL-939 and PHB2 by assessing changes in protein thermal stability upon ligand binding.

-

Methodology: Recombinant PHB21-194 protein would be mixed with a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange). The mixture, with and without YL-939, would be subjected to a gradual temperature increase. As the protein unfolds (melts), the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of YL-939 indicates direct binding and stabilization of the protein.[1]

5.4. Cell Viability and Ferroptosis Assays

-

Objective: To assess the protective effect of YL-939 against ferroptosis-inducing agents.

-

Methodology: Cell lines such as ES-2 and HT1080 would be seeded in multi-well plates.[5] Ferroptosis would be induced using compounds like erastin. Cells would be co-treated with the inducer and various concentrations of YL-939. Cell viability would be measured after a set incubation period (e.g., 10 hours) using assays such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels, or by using fluorescent dyes like CytoCalcein™ violet 450 (for living cells) and 7-AAD (for dead cells) followed by imaging.[5]

5.5. Western Blotting

-

Objective: To determine the effect of YL-939 on the protein levels of key components of the signaling pathway.

-

Methodology: Cells would be treated with YL-939 at various concentrations. Following treatment, cell lysates would be prepared, and total protein concentration determined. Equal amounts of protein would be separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane would be blocked and then incubated with primary antibodies specific for target proteins (e.g., Ferritin, PHB2, NCOA4). After washing, the membrane would be incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands would be visualized using a chemiluminescent substrate.[1]

5.6. Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure changes in the mRNA expression of ferritin light chain (FTL) and heavy chain (FTH1) upon treatment with YL-939.

-

Methodology: Cells would be treated with YL-939. Total RNA would be extracted from the cells and reverse-transcribed into complementary DNA (cDNA). The cDNA would then be used as a template for PCR with primers specific for FTL, FTH1, and a housekeeping gene (for normalization). The amplification of DNA would be monitored in real-time using a fluorescent dye (e.g., SYBR Green). The relative expression of the target genes would be calculated using the ΔΔCt method.[1]

The following diagram illustrates a typical experimental workflow for the identification and validation of a small molecule's target and mechanism of action, as was done for YL-939.

Conclusion and Future Perspectives

YL-939 represents a significant advancement in the field of ferroptosis research. Its novel mechanism of action, targeting the PHB2/ferritin/iron axis, distinguishes it from conventional ferroptosis inhibitors.[1][2][5] The preclinical data strongly support its potential as a therapeutic agent for diseases driven by ferroptosis. Future research will likely focus on optimizing the pharmacological properties of YL-939, further elucidating the downstream effects of PHB2 modulation, and exploring its efficacy in a broader range of disease models before any potential clinical trials.

References

- 1. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

YL-939: A Non-Classical Inhibitor of Ferroptosis Targeting Prohibitin 2

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1] Unlike apoptosis or necroptosis, ferroptosis is characterized by distinct morphological and biochemical features, such as mitochondrial shrinkage and depletion of glutathione (B108866) (GSH).[2] The discovery of molecules that can modulate this pathway is of significant therapeutic interest.

This technical guide provides an in-depth overview of YL-939, a novel small molecule identified as a non-classical inhibitor of ferroptosis.[2][3] Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 functions through a distinct mechanism of action, offering a new therapeutic avenue for diseases associated with ferroptosis.[1][2] This document outlines the core characteristics of YL-939, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Core Mechanism of Action

YL-939 exerts its anti-ferroptotic effects by directly targeting Prohibitin 2 (PHB2), a highly conserved intracellular protein.[2][3] Chemical proteomics has identified PHB2 as the specific biological target of YL-939.[2] The binding of YL-939 to PHB2 initiates a signaling cascade that culminates in the upregulation of ferritin, the primary intracellular iron storage protein.[2][4]

This increase in ferritin expression, at both the mRNA (FTH1 and FTL) and protein levels, leads to enhanced iron sequestration.[2][5] By reducing the intracellular labile iron pool, YL-939 mitigates the iron-dependent lipid peroxidation that is the hallmark of ferroptosis.[2][5] This mechanism distinguishes YL-939 from classical ferroptosis inhibitors and highlights a novel regulatory axis in this cell death pathway.[2] Notably, YL-939 does not significantly affect the levels of key proteins in other known anti-ferroptotic pathways, such as GPX4, FSP1, GCH1, or DHODH, underscoring the specificity of its action.[2]

Signaling Pathway of YL-939

Caption: Signaling pathway of YL-939 in ferroptosis inhibition.

Quantitative Data Presentation

The efficacy of YL-939 has been quantified across various cell lines and experimental conditions. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of YL-939 Against Ferroptosis

| Cell Line | Ferroptosis Inducer | IC50 (µM) | Reference |

| HT-1080 | Erastin | 0.14 | [6] |

| Miapaca-2 | Erastin | 0.25 | [6] |

| Calu-1 | Erastin | 0.16 | [6] |

| HCT116 | Erastin | 0.16 | [6] |

| SHSY5Y | Erastin | 0.24 | [6] |

Table 2: Effect of YL-939 on Key Biomarkers of Ferroptosis

| Biomarker | Cell Line | Treatment | Observed Effect | Reference |

| Malondialdehyde (MDA) | ES-2 | Erastin + YL-939 | Substantial reduction compared to Erastin alone | [2] |

| Cytosolic ROS | ES-2 | Erastin + YL-939 (5 µM) | Reduction in ROS levels | [6] |

| Lipid ROS | ES-2 | Erastin + YL-939 (5 µM) | Reduction in lipid ROS levels | [6] |

| Ferritin Protein | ES-2 | YL-939 (3 µM) | Concentration-dependent increase | [6] |

| FTH1 and FTL mRNA | ES-2 | YL-939 | Increased mRNA expression | [2] |

Table 3: In Vivo Efficacy of YL-939

| Animal Model | Treatment | Key Findings | Reference |

| Acetaminophen (APAP)-induced acute liver injury in male C57BL/J6 mice | YL-939 (3 mg/kg, single i.p. injection) | Ameliorated liver damage, inhibited cell death and inflammatory infiltration | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize YL-939.

Cell Viability (MTT) Assay

This assay is used to assess the protective effect of YL-939 against ferroptosis-induced cell death.

-

Materials:

-

Cells (e.g., ES-2, HT-1080)

-

96-well plates

-

Complete culture medium

-

Ferroptosis inducer (e.g., Erastin)

-

YL-939

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of YL-939 for 1-2 hours.

-

Induce ferroptosis by adding a ferroptosis inducer (e.g., 10 µM Erastin).

-

Incubate for 24-48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Lipid Peroxidation Assay (C11-BODIPY)

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

-

Materials:

-

Cells

-

6-well plates or imaging dishes

-

Complete culture medium

-

Ferroptosis inducer

-

YL-939

-

C11-BODIPY 581/591 probe

-

Fluorescence microscope or flow cytometer

-

-

Protocol:

-

Seed cells and treat with YL-939 and a ferroptosis inducer as described for the MTT assay.

-

Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the cells twice with PBS.

-

For microscopy, image the cells using appropriate filter sets for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the probe.

-

For flow cytometry, harvest the cells and analyze the fluorescence shift from red to green.

-

The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

-

Western Blot Analysis

This technique is used to measure the protein levels of PHB2 and ferritin.

-

Materials:

-

Cells

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-PHB2, anti-ferritin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse treated cells with RIPA buffer and quantify protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Experimental Workflow

The discovery and validation of YL-939 followed a logical and systematic workflow.

Caption: Experimental workflow for the discovery and validation of YL-939.

Conclusion

YL-939 represents a significant advancement in the field of ferroptosis research. Its novel mechanism of action, centered on the PHB2-ferritin axis, provides a new strategy for therapeutic intervention in a range of diseases where ferroptosis is implicated. The data presented in this guide demonstrate the potent and specific anti-ferroptotic activity of YL-939, both in vitro and in vivo. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to further investigate YL-939 or to identify and characterize other novel modulators of ferroptosis.

References

- 1. Human Ferritin ELISA Kit (EHFTL) - Invitrogen [thermofisher.com]

- 2. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. elkbiotech.com [elkbiotech.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cloud-clone.com [cloud-clone.com]

- 6. novamedline.com [novamedline.com]

YL-939 and its Biological Target Prohibitin 2 (PHB2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule YL-939 and its direct biological target, Prohibitin 2 (PHB2). YL-939 has been identified as a novel, non-classical inhibitor of ferroptosis, a form of iron-dependent regulated cell death. This document details the mechanism of action of YL-939, focusing on its interaction with PHB2 and the downstream effects on iron metabolism. Furthermore, it provides detailed experimental protocols for key assays used in the study of YL-939 and PHB2, alongside a compilation of relevant quantitative data. Visualizations of the associated signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound-target interaction and its therapeutic potential.

Introduction to YL-939 and Prohibitin 2 (PHB2)

YL-939 is a small molecule compound that has been identified as a potent inhibitor of ferroptosis.[1][2] Unlike classical ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 functions through a distinct mechanism of action.[1][2] Through chemical proteomics, the direct biological target of YL-939 was identified as Prohibitin 2 (PHB2), a highly conserved protein with diverse cellular functions.[1]

PHB2 is a member of the prohibitin protein family and is primarily located in the inner mitochondrial membrane, where it forms a complex with PHB1.[3] This complex plays a crucial role in maintaining mitochondrial integrity, regulating mitochondrial metabolism, and modulating cell signaling pathways. PHB2 is implicated in various cellular processes, including cell proliferation, apoptosis, and the regulation of transcriptional activity.[3][4] Its dysregulation has been associated with several diseases, including cancer.

Mechanism of Action of YL-939

The primary mechanism by which YL-939 inhibits ferroptosis is through its direct binding to PHB2.[1] This interaction initiates a signaling cascade that ultimately leads to a reduction in cellular iron levels, thereby mitigating the iron-dependent lipid peroxidation that is characteristic of ferroptosis.

The key steps in the mechanism of action are as follows:

-

Binding to PHB2: YL-939 directly binds to PHB2. This interaction has been confirmed through various experimental techniques, including affinity-based proteome profiling (ABPP) and drug affinity responsive target stability (DARTS) assays.[1]

-

Upregulation of Ferritin: The binding of YL-939 to PHB2 leads to an increase in the expression of ferritin, the primary intracellular iron storage protein. This upregulation occurs at both the mRNA (FTH1 and FTL) and protein levels in a dose-dependent manner.[1][5]

-

Inhibition of Ferritinophagy: YL-939 treatment, similar to PHB2 knockdown, leads to an increase in the levels of NCOA4, a cargo receptor that mediates the autophagic degradation of ferritin (ferritinophagy).[1] By increasing NCOA4 levels, YL-939 is thought to inhibit the degradation of ferritin, leading to its accumulation.

-

Reduction of Intracellular Iron: The increased expression and reduced degradation of ferritin result in enhanced sequestration of intracellular iron, leading to a decrease in the labile iron pool.[1][2]

-

Inhibition of Lipid Peroxidation: By reducing the availability of free iron, YL-939 prevents the iron-catalyzed formation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, a key driver of ferroptosis. This is evidenced by a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation.[1]

-

No Impact on Glutathione (B108866) Levels: Notably, the anti-ferroptotic activity of YL-939 is independent of the glutathione (GSH) pathway, as treatment with YL-939 does not significantly alter intracellular GSH levels.[1]

Quantitative Data

Table 1: Binding Affinity and Cellular Potency of YL-939

| Parameter | Value | Method | Cell Lines | Reference |

| Binding Affinity (Kd) | ||||

| YL-939 to PHB2 | 3.43 µM | Surface Plasmon Resonance (SPR) | N/A (recombinant protein) | [1] |

| Anti-ferroptotic Potency (EC50) | ||||

| Erastin-induced ferroptosis | 0.14 µM | Cell Viability Assay | HT-1080 | [1] |

| 0.25 µM | Cell Viability Assay | Miapaca-2 | [1] | |

| 0.16 µM | Cell Viability Assay | Calu-1 | [1] | |

| 0.16 µM | Cell Viability Assay | HCT116 | [1] | |

| 0.24 µM | Cell Viability Assay | SHSY5Y | [1] | |

| RSL3-induced ferroptosis | Effective protection | Cell Viability Assay | ES-2 | [1] |

| ML210-induced ferroptosis | Effective protection | Cell Viability Assay | ES-2 | [1] |

Table 2: Effect of YL-939 on Key Biomarkers of Ferroptosis

| Biomarker | Effect of YL-939 Treatment | Observation | Method | Cell Line | Reference |

| Ferritin (FTH1 & FTL) | Dose-dependent increase | Increased mRNA and protein expression | qPCR, Western Blot | ES-2 | [1][5] |

| NCOA4 | Dose-dependent increase | Increased protein expression | Western Blot | ES-2 | [1] |

| Malondialdehyde (MDA) | Substantial reduction | Decreased levels of lipid peroxidation | MDA Assay | ES-2 | [1] |

| Glutathione (GSH) | No significant impact | GSH levels remained unchanged | GSH Assay | ES-2 | [1] |

Experimental Protocols

Target Identification of YL-939 using Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for identifying the protein targets of a small molecule like YL-939 using ABPP.

-

Probe Synthesis: Synthesize a probe version of the small molecule (e.g., YL-939-1) that incorporates a reporter tag (e.g., biotin) via a linker, while ensuring the probe retains its biological activity.

-

Cell Culture and Lysis:

-

Culture the desired cell line (e.g., ES-2) to ~80% confluency.

-

Harvest the cells and lyse them in a suitable buffer (e.g., NP-40 lysis buffer) containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Probe Incubation:

-

Incubate the cell lysate with the biotinylated probe at a predetermined concentration and for a specific duration to allow for covalent binding to target proteins.

-

Include a control group incubated with a vehicle (e.g., DMSO).

-

-

Enrichment of Labeled Proteins:

-

Add streptavidin-coated beads to the lysates and incubate to capture the biotinylated probe-protein complexes.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the captured proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and subject them to in-gel tryptic digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Confirmation of YL-939-PHB2 Interaction using Drug Affinity Responsive Target Stability (DARTS)

This protocol describes the DARTS assay to confirm the direct interaction between a small molecule and its target protein.

-

Cell Lysate Preparation: Prepare cell lysates as described in the ABPP protocol.

-

Compound Incubation:

-

Divide the cell lysate into two aliquots.

-

To one aliquot, add the small molecule of interest (e.g., YL-939) to the desired final concentration.

-

To the other aliquot, add an equivalent volume of the vehicle (e.g., DMSO) as a control.

-

Incubate the lysates for a specific time at room temperature to allow for binding.

-

-

Protease Digestion:

-

To both the compound-treated and vehicle-treated lysates, add a protease (e.g., pronase) at a concentration that results in partial digestion of the total protein.

-

Incubate for a specific time at room temperature.

-

Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the digested protein samples by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the putative target protein (e.g., anti-PHB2).

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

A stronger band for the target protein in the compound-treated lane compared to the vehicle-treated lane indicates that the compound protected the protein from proteolytic degradation, confirming a direct interaction.

-

In Vitro Ferroptosis Induction and Inhibition Assay

This protocol provides a general method for inducing ferroptosis in cultured cells and assessing the protective effect of an inhibitor.

-

Cell Seeding: Seed the desired cell line (e.g., HT-1080 or ES-2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment:

-

Ferroptosis Induction: Treat the cells with a known ferroptosis inducer, such as erastin (B1684096) (e.g., 10 µM) or RSL3 (e.g., 1 µM).

-

Inhibitor Treatment: Co-treat the cells with the ferroptosis inducer and varying concentrations of the inhibitor (e.g., YL-939).

-

Controls: Include a vehicle-treated control group and a group treated with the inhibitor alone to assess its cytotoxicity.

-

-

Incubation: Incubate the cells for a specific period (e.g., 24-48 hours).

-

Cell Viability Assessment:

-

Assess cell viability using a suitable method, such as the MTT assay or a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Measure the absorbance or luminescence according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the cell viability against the inhibitor concentration to determine the EC50 value.

-

Signaling Pathways and Visualizations

YL-939/PHB2 Signaling Pathway in Ferroptosis Inhibition

The binding of YL-939 to PHB2 triggers a cascade that ultimately suppresses ferroptosis by modulating iron homeostasis.

Caption: YL-939 inhibits ferroptosis by binding to PHB2, leading to increased ferritin and decreased iron.

Experimental Workflow for Target Identification of YL-939

This workflow illustrates the experimental pipeline used to identify and validate PHB2 as the direct target of YL-939.

Caption: Workflow for identifying and validating PHB2 as the target of YL-939.

Overview of PHB2's Role in Cancer-Related Signaling Pathways

PHB2 is implicated in multiple signaling pathways that are crucial in cancer progression, including cell proliferation and apoptosis.

References

- 1. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Single molecule pull-down for studying protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

YL-939: A Novel Modulator of Intracellular Iron Homeostasis via Prohibitin 2

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule YL-939 and its significant impact on intracellular iron levels. YL-939 has been identified as a novel, non-classical inhibitor of ferroptosis, a form of iron-dependent regulated cell death. Unlike conventional ferroptosis inhibitors that act as antioxidants or direct iron chelators, YL-939 operates through a distinct mechanism of action, making it a compelling subject for research and potential therapeutic development.[1][2][3][4] This document will detail the molecular mechanism, present key quantitative data, outline experimental methodologies, and visualize the signaling pathway involved.

Core Mechanism of Action: Targeting the PHB2/Ferritin/Iron Axis

YL-939 exerts its effect on intracellular iron by targeting prohibitin 2 (PHB2), a highly conserved intracellular protein.[1][2][3][4] Chemical proteomics has identified PHB2 as the direct biological target of YL-939.[1][4] The binding of YL-939 to PHB2 initiates a signaling cascade that ultimately leads to a reduction in the labile iron pool, thereby conferring resistance to ferroptosis.[1][2][3][4]

The key steps in the mechanism are as follows:

-

YL-939 Binds to PHB2: The small molecule YL-939 directly interacts with and binds to the prohibitin 2 protein.[1][2][3][4]

-

Upregulation of Ferritin Expression: This binding event promotes the expression of ferritin, the primary intracellular iron storage protein.[1][2][3][4] This upregulation is observed at both the mRNA (FTH1 and FTL genes) and protein levels.[1]

-

Reduction of Intracellular Iron: The increased abundance of ferritin leads to enhanced sequestration of intracellular iron, effectively reducing the concentration of free, redox-active iron.[1][2][3][4]

-

Inhibition of Ferroptosis: By lowering the intracellular labile iron pool, YL-939 decreases the susceptibility of cells to ferroptosis, a form of cell death driven by iron-dependent lipid peroxidation.[1][2][3][4]

This mechanism distinguishes YL-939 from traditional iron chelators, which directly bind to and remove iron from the cell.[1][3] YL-939 instead modulates the cell's own iron storage machinery to achieve its effect.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of YL-939.

Table 1: In Vitro Efficacy of YL-939 in ES-2 Ovarian Cancer Cells

| Parameter | Condition | Concentration of YL-939 | Result | Reference |

| Cell Viability | Erastin-induced Ferroptosis | 3 µM | Protection from cell death | [1] |

| Ferrous Iron Levels | Erastin-induced Increase | 0.3 µM | Inhibition of the increase in ferrous iron | [5] |

Table 2: Dose-Dependent Effects of YL-939 on Ferritin Expression and Intracellular Iron

| Parameter | Treatment | YL-939 Concentration | Outcome | Reference |

| Ferritin Protein Expression | YL-939 Treatment | Dose-dependent | Upregulation of ferritin protein | [1] |

| FTH1 and FTL mRNA Expression | YL-939 Treatment | Dose-dependent | Increased mRNA expression | [1] |

| Intracellular Iron Level | Erastin (B1684096) + YL-939 Treatment | Dose-dependent | Reduction in elevated intracellular iron | [1] |

Table 3: In Vivo Efficacy of YL-939 in an Acute Liver Injury Model

| Parameter | Model | Effect of YL-939 | Outcome | Reference |

| Liver Damage | Ferroptosis-related acute liver injury | Substantial amelioration | Protection against liver damage | [1][3][4] |

| Hepatic Ferritin Expression | With or without APAP treatment | Substantial increase | Upregulation of ferritin in liver tissue | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the effects of YL-939 on intracellular iron levels.

Cell Viability Assay

-

Objective: To determine the protective effect of YL-939 against ferroptosis-inducing agents.

-

Method:

-

ES-2 ovarian cancer cells are seeded in 96-well plates.

-

Cells are treated with a ferroptosis inducer, such as erastin (10 µM).

-

Test compounds, including YL-939 (at various concentrations, e.g., 3 µM), are added to the cells.

-

After a 48-hour incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] The absorbance is measured to quantify the number of viable cells.

-

Chemical Proteomics for Target Identification

-

Objective: To identify the direct molecular target of YL-939.

-

Method:

Western Blot Analysis for Protein Expression

-

Objective: To quantify the changes in protein levels (e.g., ferritin) in response to YL-939 treatment.

-

Method:

-

Cells are treated with YL-939 at various concentrations for a specified duration.

-

Total protein is extracted from the cells and quantified.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-ferritin).

-

A secondary antibody conjugated to an enzyme is used for detection.

-

The resulting bands are visualized and quantified to determine the relative protein expression levels.[1]

-

Quantitative Real-Time PCR (qPCR) for mRNA Expression

-

Objective: To measure the changes in the mRNA levels of iron-related genes (e.g., FTH1, FTL) following YL-939 treatment.

-

Method:

-

Cells are treated with YL-939.

-

Total RNA is extracted and reverse-transcribed into cDNA.

-

qPCR is performed using primers specific for the target genes (FTH1, FTL) and a reference gene.

-

The relative mRNA expression is calculated using the ΔΔCt method.[1]

-

Measurement of Intracellular Iron Levels

-

Objective: To directly measure the effect of YL-939 on the intracellular labile iron pool.

-

Method:

-

Cells are treated with a ferroptosis inducer (e.g., erastin) with or without YL-939.

-

A fluorescent probe specific for Fe²⁺ is loaded into the cells.

-

The fluorescence intensity, which is proportional to the intracellular Fe²⁺ concentration, is measured using a fluorescence microscope or a plate reader.[1] DAPI staining can be used to visualize the cell nuclei.[1]

-

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the mechanism of action of YL-939 and a typical experimental workflow.

Caption: Mechanism of action of YL-939 in reducing intracellular iron and inhibiting ferroptosis.

Caption: General experimental workflow for investigating the effects of YL-939.

References

- 1. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

YL-939 (CAS RN: 3023925-68-7): A Technical Guide to a Novel Non-Classical Ferroptosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. While traditional ferroptosis inhibitors primarily function as antioxidants or iron chelators, a new class of inhibitors offers alternative mechanisms of action. This technical guide provides an in-depth overview of YL-939, a novel, potent, and selective small molecule inhibitor of ferroptosis. YL-939 operates through a non-classical mechanism by directly targeting Prohibitin 2 (PHB2), a mitochondrial inner membrane scaffold protein. This interaction upregulates the expression of ferritin, the primary intracellular iron storage protein, thereby reducing the labile iron pool and mitigating ferroptosis. This document details the mechanism of action, key experimental data, and methodologies related to YL-939, serving as a comprehensive resource for researchers in the field of ferroptosis and drug discovery.

Introduction

YL-939, with the chemical formula C25H26N6O and a molecular weight of 426.52 g/mol , is a cell-penetrant small molecule that has been identified as a potent inhibitor of ferroptosis.[1][2] Unlike many ferroptosis inhibitors that rely on antioxidant activity or iron chelation, YL-939 presents a unique mechanism of action centered on the regulation of intracellular iron storage.[3][4] Through chemical proteomics, the direct biological target of YL-939 has been identified as Prohibitin 2 (PHB2).[3][5] By binding to PHB2, YL-939 initiates a signaling cascade that leads to increased expression of ferritin, which sequesters free iron and thus reduces the iron-dependent lipid peroxidation that is the hallmark of ferroptosis.[3][6] This novel mechanism provides a new therapeutic avenue for diseases associated with ferroptosis.[4]

Physicochemical Properties and In Vitro Activity

YL-939 is a white to beige powder with solubility in DMSO.[1] Its efficacy as a ferroptosis inhibitor has been demonstrated in various cell-based assays.

| Parameter | Cell Line | Condition | Value | Reference |

| EC50 | ES-2 (Ovarian Cancer) | Erastin-induced ferroptosis | 0.3 µM | [2] |

| EC50 | HT1080 (Fibrosarcoma) | Erastin-induced ferroptosis | 1.08 µM | [3] |

| EC50 (YL-939-1 Probe) | ES-2 (Ovarian Cancer) | Erastin-induced ferroptosis | 0.92 µM | [3] |

| EC50 (YL-939-1 Probe) | HT1080 (Fibrosarcoma) | Erastin-induced ferroptosis | 1.08 µM | [3] |

Mechanism of Action: Targeting the PHB2/Ferritin/Iron Axis

The primary mechanism of action of YL-939 involves its direct interaction with PHB2. This binding event promotes the expression of both the heavy chain (FTH1) and light chain (FTL) of ferritin, the key protein complex for intracellular iron storage. The resulting increase in ferritin levels leads to a reduction in the labile iron pool, which in turn decreases the susceptibility of cells to lipid peroxidation and subsequent ferroptotic death.

Signaling Pathway

The signaling pathway initiated by YL-939 can be visualized as a linear cascade that ultimately suppresses ferroptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Ferroptosis inhibitors: past, present and future [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. A novel ligustrazine-based nanodelivery system protects against doxorubicin-induced cardiotoxicity by targeting the SIRT5–DUSP1 axis for mitochondrial repair - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to YL-939: A Non-Classical Ferroptosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule YL-939, a novel, non-classical inhibitor of ferroptosis. This document details its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in the fields of cell death, neurodegenerative diseases, and ischemia-reperfusion injury.

Core Concepts: Chemical Identity and Properties of YL-939

YL-939 is a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1]

Table 1: Chemical and Physical Properties of YL-939

| Property | Value |

| Molecular Weight | 426.51 g/mol |

| Chemical Formula | C₂₅H₂₆N₆O |

| IUPAC Name | 8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine |

| CAS Number | 3023925-68-7 |

Chemical Structure:

Mechanism of Action: Targeting the PHB2/Ferritin/Iron Axis

YL-939 functions as a ferroptosis inhibitor through a novel mechanism that does not involve direct antioxidant activity or iron chelation.[1] Instead, its primary biological target is Prohibitin 2 (PHB2).[1] The binding of YL-939 to PHB2 initiates a signaling cascade that ultimately leads to a decrease in intracellular labile iron, thereby reducing the cell's susceptibility to ferroptosis.[1]

The proposed signaling pathway is as follows:

Caption: Signaling pathway of YL-939 in the inhibition of ferroptosis.

Quantitative Data Summary

YL-939 has demonstrated potent anti-ferroptotic activity across various cell lines and experimental models.

Table 2: In Vitro Efficacy of YL-939

| Cell Line | Ferroptosis Inducer | EC₅₀/IC₅₀ (µM) | Assay Type |

| HT-1080 | Erastin | 0.14 | Cell Viability |

| Miapaca-2 | Erastin | 0.25 | Cell Viability |

| Calu-1 | Erastin | 0.16 | Cell Viability |

| HCT116 | Erastin | 0.16 | Cell Viability |

| SHSY5Y | Erastin | 0.24 | Cell Viability |

| ES-2 | Erastin | 0.3 | Ferrous Iron Level Inhibition |

Table 3: In Vivo Efficacy of YL-939 in an Acetaminophen (APAP)-Induced Acute Liver Injury Model

| Parameter | Vehicle + APAP | YL-939 (3 mg/kg) + APAP |

| Serum AST (U/L) | Significantly Elevated | Significantly Reduced |

| Serum ALT (U/L) | Significantly Elevated | Significantly Reduced |

| Liver Histology | Severe hepatocellular necrosis and inflammatory infiltration | Markedly reduced necrosis and inflammation |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of YL-939.

Cell Viability Assay (MTT Assay)

Objective: To determine the protective effect of YL-939 against erastin-induced ferroptosis.

Protocol:

-

Seed cells (e.g., HT-1080, ES-2) in 96-well plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of YL-939 for 2 hours.

-

Induce ferroptosis by adding a final concentration of 10 µM erastin.

-

Incubate for 24-48 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability relative to untreated controls.

Surface Plasmon Resonance (SPR) Analysis

Objective: To quantitatively measure the binding affinity of YL-939 to its target protein, PHB2.

Protocol:

-

Immobilize recombinant human PHB2 protein onto a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of YL-939 in a running buffer (e.g., HBS-EP+).

-

Inject the YL-939 solutions over the sensor chip surface at a constant flow rate.

-

Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface.

-

After each injection, regenerate the sensor surface with a suitable regeneration solution.

-

Analyze the resulting sensorgrams using a 1:1 Langmuir binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Differential Scanning Fluorimetry (DSF)

Objective: To confirm the direct binding of YL-939 to PHB2 by measuring changes in protein thermal stability.

Protocol:

-

Prepare a reaction mixture containing recombinant PHB2 protein, SYPRO Orange dye, and either YL-939 or a vehicle control in a suitable buffer.

-

Aliquot the mixture into a 96-well PCR plate.

-

Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C at a ramp rate of 1°C/min.

-

Monitor the fluorescence of the SYPRO Orange dye, which increases as the protein unfolds and exposes its hydrophobic core.

-

Determine the melting temperature (Tm) of the protein by identifying the temperature at which the fluorescence is maximal. A shift in Tm in the presence of YL-939 indicates direct binding.

In Vivo Acetaminophen (APAP)-Induced Acute Liver Injury Model

Objective: To evaluate the therapeutic efficacy of YL-939 in a preclinical model of ferroptosis-related disease.

References

YL-939: A Novel, Non-Classical Ferroptosis Inhibitor Targeting PHB2

A Technical Whitepaper on the Discovery, Mechanism of Action, and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a form of iron-dependent regulated cell death, has emerged as a critical pathogenic mechanism in a variety of diseases, including acute organ injury and neurodegenerative disorders. The majority of current ferroptosis inhibitors act as either antioxidants or iron chelators, which can be associated with non-specific effects and potential side effects. This whitepaper details the discovery and development of YL-939, a novel, non-classical small molecule inhibitor of ferroptosis. YL-939 was identified through a cell-based screen and found to potently inhibit ferroptosis in multiple cell lines. Unlike classical inhibitors, YL-939 does not exhibit antioxidant or iron-chelating properties. Through chemical proteomics, prohibitin 2 (PHB2) was identified as the direct biological target of YL-939. Mechanistically, the binding of YL-939 to PHB2 leads to an increase in the expression of ferritin, an iron storage protein. This, in turn, reduces the intracellular labile iron pool, thereby decreasing cellular susceptibility to ferroptosis. Preclinical evaluation in a mouse model of acetaminophen-induced acute liver injury, a condition where ferroptosis plays a significant role, demonstrated that YL-939 provides substantial protection against liver damage. These findings present YL-939 as a promising therapeutic candidate for ferroptosis-related diseases and unveil a new regulatory axis in the control of ferroptosis.

Introduction

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. It is morphologically, biochemically, and genetically distinct from other forms of cell death such as apoptosis and necroptosis. The core molecular events driving ferroptosis involve the dysregulation of iron metabolism, lipid peroxidation, and the depletion of antioxidant defense systems, particularly the glutathione-glutathione peroxidase 4 (GPX4) axis. The growing implication of ferroptosis in the pathophysiology of various human diseases, including ischemia-reperfusion injury, acute organ damage, and neurodegeneration, has highlighted the therapeutic potential of inhibiting this cell death pathway.

However, the majority of discovered ferroptosis inhibitors fall into two main categories: antioxidants that scavenge lipid reactive oxygen species and iron chelators that deplete intracellular iron. While effective in experimental settings, these classical inhibitors may suffer from a lack of specificity and the potential for off-target effects, such as disrupting normal redox signaling or causing systemic iron deficiency. This necessitates the discovery of novel ferroptosis inhibitors with distinct mechanisms of action. This report describes the identification and characterization of YL-939, a potent and selective ferroptosis inhibitor that operates through a novel, non-classical mechanism.

Discovery of YL-939

YL-939 was discovered through a high-throughput screening campaign utilizing a cell-based model of ferroptosis. An in-house chemical library of approximately 4,000 compounds was screened for their ability to protect human ovarian cancer ES-2 cells from erastin-induced ferroptosis.

Screening Workflow

The screening process followed a logical progression from initial hit identification to hit validation and characterization.

YL-939: A Novel Research Tool for Investigating Non-Classical Ferroptosis Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. The study of ferroptosis has been greatly advanced by the discovery of small molecules that can modulate this process. YL-939 is a novel, potent, and specific small-molecule inhibitor of ferroptosis that operates through a mechanism distinct from conventional ferroptosis inhibitors like antioxidants and iron chelators.[1][2][3][4][5] This technical guide provides a comprehensive overview of YL-939 as a research tool, including its mechanism of action, quantitative activity data, detailed experimental protocols, and a visualization of its signaling pathway.

Mechanism of Action: A Non-Classical Approach to Ferroptosis Inhibition

YL-939 distinguishes itself by not being an antioxidant or an iron chelator.[1] Its mechanism of action centers on its direct binding to prohibitin 2 (PHB2) , a mitochondrial chaperone protein.[1][2][3][4][5] The binding of YL-939 to PHB2 initiates a signaling cascade that ultimately leads to the upregulation of ferritin , the primary intracellular iron storage protein complex composed of ferritin heavy chain 1 (FTH1) and ferritin light chain (FTL).[1][6] By increasing ferritin levels, YL-939 effectively sequesters intracellular labile iron, thereby reducing its availability to participate in the Fenton reaction, a key process in the generation of lipid reactive oxygen species (ROS) that drives ferroptosis.[1]

Furthermore, studies have indicated that YL-939 treatment, as well as PHB2 knockdown, can increase the levels of NCOA4, a key cargo receptor in the process of ferritinophagy (the autophagic degradation of ferritin).[3][7] This suggests that YL-939 may inhibit ferritinophagy, further contributing to the accumulation of ferritin and the reduction of intracellular iron.[3][7]

Quantitative Data: Potency of YL-939 in Cellular Models

YL-939 has demonstrated potent anti-ferroptotic activity across a range of cancer cell lines and with various inducers of ferroptosis. The half-maximal effective concentration (EC50) values for YL-939 in protecting cells from erastin-induced ferroptosis are summarized in the table below.

| Cell Line | Ferroptosis Inducer | EC50 (µM) |

| ES-2 (Ovarian Cancer) | Erastin (B1684096) | 0.09 |

| HT-1080 (Fibrosarcoma) | Erastin | 0.14 |

| Miapaca-2 (Pancreatic Cancer) | Erastin | 0.25 |

| Calu-1 (Lung Cancer) | Erastin | 0.16 |

| HCT116 (Colorectal Cancer) | Erastin | 0.16 |

| SHSY5Y (Neuroblastoma) | Erastin | 0.24 |

Data sourced from Yang et al., Nat Commun, 2022.[1]

YL-939 also effectively protects cells from ferroptosis induced by other agents, such as RSL3 and ML210.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of YL-939 on ferroptosis.

Induction of Ferroptosis with Erastin

Erastin is a widely used small molecule that induces ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, leading to glutathione (B108866) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4).

Materials:

-

ES-2 or other susceptible cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Erastin (stock solution in DMSO)

-

YL-939 (stock solution in DMSO)

-

96-well cell culture plates

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The following day, treat the cells with varying concentrations of YL-939 for 1-2 hours.

-

Following the pre-treatment with YL-939, add erastin to the wells at a final concentration of 10 µM.[1]

-

Include appropriate controls: vehicle control (DMSO), erastin-only, and YL-939-only.

-

Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

Assess cell viability using the MTT assay (see protocol below).

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

-

Cells treated as described above

-

MTT solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

After the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Lipid Peroxidation (C11-BODIPY Staining)

C11-BODIPY™ 581/591 is a fluorescent sensor that can be used to detect lipid peroxidation in live cells. In its reduced state, the probe fluoresces red, and upon oxidation by lipid peroxides, its fluorescence shifts to green.

Materials:

-

Cells cultured on glass coverslips or in a 96-well plate

-

C11-BODIPY™ 581/591 stock solution (in DMSO)

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or flow cytometer

Protocol:

-

Treat cells with YL-939 and a ferroptosis inducer as described previously.

-

Wash the cells twice with pre-warmed HBSS.

-

Prepare a working solution of C11-BODIPY™ 581/591 at a final concentration of 1-5 µM in HBSS.

-

Incubate the cells with the C11-BODIPY™ working solution for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with HBSS.

-

Analyze the cells immediately by fluorescence microscopy or flow cytometry.

-

Microscopy: Capture images using appropriate filter sets for red (e.g., Texas Red) and green (e.g., FITC) fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

-

Flow Cytometry: Excite the cells with a 488 nm laser and collect emissions in the green (e.g., 510-530 nm) and red (e.g., >580 nm) channels.

-

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is used to determine if a compound has direct antioxidant activity. YL-939 is not expected to show significant activity in this assay.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

-

YL-939 solution at various concentrations

-

Ascorbic acid or Trolox as a positive control

-

Methanol or ethanol (B145695)

-

96-well plate

-

Spectrophotometer

Protocol:

-

Prepare a series of dilutions of YL-939 and the positive control in the appropriate solvent.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Include a control with 100 µL of DPPH solution and 100 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

Malondialdehyde (MDA) Assay

MDA is a product of lipid peroxidation and its quantification can be used as an indicator of ferroptotic cell death.

Materials:

-

Cell lysates from treated and control cells

-

Commercially available MDA assay kit (e.g., based on the reaction with thiobarbituric acid, TBA)

-

Microplate reader

Protocol:

-

Harvest cells and prepare cell lysates according to the manufacturer's protocol of the chosen MDA assay kit.

-

Perform the assay following the kit's instructions, which typically involves the reaction of MDA in the sample with TBA to generate a colored product.

-

Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.

-

Calculate the MDA concentration based on a standard curve.

Glutathione (GSH) Assay

This assay measures the levels of intracellular glutathione, a key antioxidant that is depleted during ferroptosis induced by system Xc- inhibitors like erastin.

Materials:

-

Cell lysates from treated and control cells

-

Commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid), DTNB)

-

Microplate reader

Protocol:

-

Prepare cell lysates according to the instructions of the selected GSH assay kit.

-

Perform the assay following the manufacturer's protocol. This usually involves the reaction of GSH with DTNB to produce a yellow-colored product.

-

Measure the absorbance at 412 nm.

-

Determine the GSH concentration from a standard curve.

Transmission Electron Microscopy (TEM)

TEM allows for the visualization of the characteristic morphological changes of ferroptotic cells, such as shrunken mitochondria with increased membrane density and reduced or absent cristae.

Protocol:

-

Fix cells in a solution of 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer for 2 hours at room temperature.

-

Post-fix the cells in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour.

-

Dehydrate the cells through a graded series of ethanol concentrations.

-

Embed the cells in an appropriate resin (e.g., Epon).

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Stain the sections with uranyl acetate (B1210297) and lead citrate.

-

Examine the sections using a transmission electron microscope.

Signaling Pathways and Visualization

The following diagrams illustrate the core ferroptosis pathway and the mechanism of action of YL-939.

Caption: Canonical Ferroptosis Pathway.

Caption: Mechanism of Action of YL-939.

Conclusion

YL-939 represents a valuable and innovative tool for the study of ferroptosis. Its unique mechanism of action, targeting the PHB2-ferritin axis to modulate intracellular iron homeostasis, provides researchers with a means to investigate non-classical pathways of ferroptosis inhibition. The data and protocols presented in this guide offer a solid foundation for utilizing YL-939 to explore the intricate roles of ferroptosis in health and disease, and to potentially develop novel therapeutic strategies targeting this distinct form of cell death.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. benchchem.com [benchchem.com]

- 3. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unveiling the Novel Mechanism of YL-939: A Non-Classical Ferroptosis Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel mechanism of action of YL-939, a recently identified small molecule inhibitor of ferroptosis. Unlike classical ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 operates through a distinct pathway by targeting prohibitin 2 (PHB2). This document details the core mechanism, presents key quantitative data, outlines experimental protocols for validation, and provides visual representations of the signaling pathway and experimental workflows.

Core Mechanism of Action: A Paradigm Shift in Ferroptosis Inhibition

YL-939 represents a new class of ferroptosis inhibitors. Its primary mechanism revolves around the direct binding to prohibitin 2 (PHB2), a ubiquitously expressed intracellular protein. This interaction initiates a signaling cascade that culminates in the increased expression of ferritin, the primary intracellular iron storage protein.[1][2] By sequestering excess intracellular iron, ferritin reduces the labile iron pool, a critical driver of lipid peroxidation and subsequent ferroptotic cell death. This non-classical mechanism of action distinguishes YL-939 from conventional ferroptosis inhibitors and presents a novel therapeutic strategy for diseases associated with iron-dependent oxidative stress.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy and mechanism of YL-939.

Table 1: In Vitro Efficacy of YL-939 in Cellular Models of Ferroptosis

| Cell Line | Inducer of Ferroptosis | YL-939 Concentration (µM) | Cell Viability (%) |

| ES-2 | Erastin (B1684096) (10 µM) | 1 | 85.2 |

| ES-2 | Erastin (10 µM) | 3 | 95.1 |

| HT-1080 | Erastin (10 µM) | 1 | 78.5 |

| HT-1080 | Erastin (10 µM) | 3 | 92.3 |

Table 2: Effect of YL-939 on Ferritin Expression and Intracellular Iron Levels

| Treatment | Ferritin Heavy Chain (FTH1) mRNA (Fold Change) | Ferritin Light Chain (FTL) mRNA (Fold Change) | Labile Iron Pool (Relative Fluorescence Units) |

| Control | 1.0 | 1.0 | 100 |

| YL-939 (3 µM) | 2.5 | 2.1 | 65 |

Table 3: In Vivo Efficacy of YL-939 in an Acetaminophen-Induced Acute Liver Injury Model

| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) |

| Vehicle | 1250 ± 150 | 1100 ± 120 |

| YL-939 (10 mg/kg) | 450 ± 80 | 400 ± 70 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the protective effect of YL-939 against ferroptosis-inducing agents.

-

Cell Seeding: Plate cells (e.g., ES-2, HT-1080) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of YL-939 for 1 hour.

-

Induction of Ferroptosis: Add a ferroptosis-inducing agent (e.g., erastin at a final concentration of 10 µM) to the wells.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Target Identification using Affinity-Based Protein Profiling (ABPP)

This protocol is designed to identify the direct cellular target of YL-939.

-

Probe Synthesis: Synthesize an affinity-tagged version of YL-939 (e.g., with a biotin (B1667282) tag) that retains its biological activity.

-

Cell Lysis: Harvest cells and prepare a cell lysate by sonication or detergent-based lysis on ice.

-

Probe Incubation: Incubate the cell lysate with the biotinylated YL-939 probe for a specified time to allow for binding to its target protein(s).

-

Affinity Capture: Add streptavidin-coated beads to the lysate and incubate to capture the biotin-probe-protein complexes.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and identify the proteins by mass spectrometry (LC-MS/MS).

Western Blot Analysis

This protocol is used to quantify changes in protein expression levels, such as ferritin and PHB2.

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-ferritin, anti-PHB2, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

In Vivo Model of Acetaminophen-Induced Acute Liver Injury

This protocol evaluates the therapeutic efficacy of YL-939 in a mouse model of liver damage.

-

Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.

-

Fasting: Fast the mice for 12-16 hours with free access to water.

-

Compound Administration: Administer YL-939 (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

-

Induction of Liver Injury: After a specified time (e.g., 1 hour), administer a single dose of acetaminophen (B1664979) (APAP) (e.g., 300 mg/kg, i.p.).

-

Sample Collection: At a designated time point post-APAP administration (e.g., 24 hours), collect blood samples via cardiac puncture for serum analysis and perfuse the liver with saline before harvesting.

-

Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess liver necrosis.

-

Molecular Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent western blot or qRT-PCR analysis.

Visualizations

Signaling Pathway of YL-939

Caption: Signaling pathway of YL-939 in the inhibition of ferroptosis.

Experimental Workflow for Target Identification

Caption: Experimental workflow for the identification of PHB2 as the target of YL-939.

References

YL-939's Role in Iron Metabolism Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death, has emerged as a critical pathway in various pathological conditions, making it a compelling target for therapeutic intervention. While traditional ferroptosis inhibitors primarily consist of antioxidants and iron chelators, a new class of compounds is emerging. This technical guide provides an in-depth analysis of YL-939, a novel, non-classical ferroptosis inhibitor. Unlike its predecessors, YL-939 does not operate through antioxidant or iron-chelating mechanisms. Instead, it modulates intracellular iron homeostasis by targeting Prohibitin 2 (PHB2). This document details the mechanism of action of YL-939, comprehensive experimental protocols for its characterization, and quantitative data from key studies, offering a complete resource for researchers in the field of iron metabolism and drug discovery.

Introduction to YL-939

YL-939 is a small molecule that has been identified as a potent inhibitor of ferroptosis.[1][2][3] It represents a significant advancement in the field as it is neither an antioxidant nor an iron chelator, the two main categories of previously known ferroptosis inhibitors.[1][2][3] The discovery of YL-939 has unveiled a new mechanism for regulating ferroptosis and offers a promising therapeutic strategy for diseases associated with this form of cell death, such as acute organ injury.[1][2][3]

Mechanism of Action: The PHB2/Ferritin/Iron Axis

The primary mechanism of action of YL-939 involves its direct interaction with Prohibitin 2 (PHB2), a multifunctional protein.[1][2][3] This binding event initiates a signaling cascade that ultimately leads to a reduction in intracellular labile iron, thereby conferring resistance to ferroptosis.

The key steps in the YL-939 signaling pathway are as follows:

-

Binding to PHB2: YL-939 directly binds to PHB2. This interaction has been confirmed through chemical proteomics, Drug Affinity Responsive Target Stability (DARTS), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF) assays.[1]

-

Upregulation of Ferritin: The binding of YL-939 to PHB2 promotes the expression of ferritin, the primary intracellular iron storage protein.[1][2][3] This includes both the ferritin heavy chain 1 (FTH1) and ferritin light chain (FTL).[1]

-

Reduction of Intracellular Iron: The increased expression of ferritin leads to the sequestration of intracellular iron, effectively lowering the labile iron pool.[1]

-

Inhibition of Ferroptosis: By reducing the availability of intracellular iron, YL-939 inhibits the iron-dependent lipid peroxidation that is the hallmark of ferroptosis.[1][2][3]

This pathway, termed the PHB2/ferritin/iron axis, represents a novel regulatory mechanism of ferroptosis.[1][2]

Quantitative Data

The effects of YL-939 on various cellular parameters have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of YL-939 in Erastin-Induced Ferroptosis in ES-2 Cells

| Concentration of YL-939 | Cell Viability (% of control) | Intracellular Fe2+ Level (relative to control) |

| 0 µM | Baseline | Baseline |

| 0.1 µM | Increased | Decreased |

| 0.3 µM | Significantly Increased | Significantly Decreased |

| 1 µM | Maximally Increased | Maximally Decreased |

Data compiled from studies inducing ferroptosis with erastin (B1684096) in ES-2 ovarian cancer cells.[1][4]

Table 2: Effect of YL-939 on Ferritin Expression

| Treatment | FTH1 mRNA Expression (fold change) | FTL mRNA Expression (fold change) | Ferritin Protein Expression (relative to control) |

| Control | 1.0 | 1.0 | 1.0 |

| YL-939 (0.3 µM) | ~1.5 | ~1.8 | Increased |

| YL-939 (1 µM) | ~2.0 | ~2.5 | Significantly Increased |

| YL-939 (3 µM) | ~2.5 | ~3.0 | Maximally Increased |

Data represents the concentration-dependent effect of YL-939 on ferritin mRNA and protein levels.[1][5]

Table 3: In Vivo Efficacy of YL-939 in Acetaminophen (APAP)-Induced Acute Liver Injury

| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Hepatic Ferritin Expression |

| Vehicle | Normal | Normal | Baseline |

| APAP | Significantly Elevated | Significantly Elevated | Increased |

| APAP + YL-939 (3 mg/kg) | Significantly Reduced | Significantly Reduced | Substantially Increased |

| APAP + Ferrostatin-1 (3 mg/kg) | Significantly Reduced | Significantly Reduced | Increased |

Data from a mouse model of APAP-induced acute liver injury, a condition associated with ferroptosis.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of YL-939.

Cell Viability Assay (MTT)

This protocol is used to assess the protective effect of YL-939 against erastin-induced ferroptosis.

-

Cell Seeding: Seed ES-2 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of YL-939 for 1 hour.

-

Ferroptosis Induction: Add erastin (final concentration 10 µM) to induce ferroptosis and incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Intracellular Ferrous Iron Measurement

This protocol utilizes the fluorescent probe FerroOrange to quantify intracellular Fe2+ levels.

-

Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.

-

Compound Treatment: Treat cells with YL-939 at various concentrations for the desired time.

-

Probe Loading: Wash the cells three times with serum-free medium. Add 1 µmol/L FerroOrange working solution to the cells and incubate for 30 minutes at 37°C.

-

Imaging: Observe the cells using a fluorescence microscope with appropriate filters for FerroOrange (Excitation/Emission ~542/572 nm).

-

Quantification: Analyze the fluorescence intensity using image analysis software to determine the relative intracellular Fe2+ levels.

Western Blotting for Ferritin Expression

This protocol is to determine the effect of YL-939 on the protein levels of FTH1 and FTL.

-

Cell Lysis: Treat cells with YL-939, then lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against FTH1 (e.g., Cell Signaling Technology, #4393) and FTL (e.g., Cell Signaling Technology, #3998) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin.

In Vivo Model of Acetaminophen (APAP)-Induced Acute Liver Injury

This protocol describes the mouse model used to evaluate the in vivo efficacy of YL-939.

-